Growth hormone releasing peptide

Overview

Description

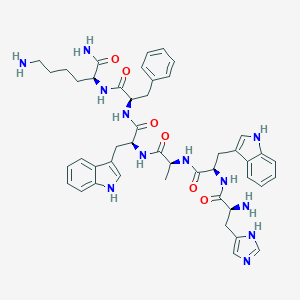

Growth Hormone-Releasing Peptides (GHRPs) are synthetic oligopeptides designed to stimulate the secretion of growth hormone (GH) from the pituitary gland. Discovered in the 1980s, GHRPs act via a distinct receptor, the GH secretagogue receptor (GHS-R1a), which is separate from the receptor for endogenous Growth Hormone-Releasing Hormone (GHRH) . Key examples include GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) and GHRP-2, which exhibit potent GH-releasing activity even in the absence of GHRH . These peptides enhance pulsatile GH secretion and have been investigated for treating GH deficiency, age-related decline in GH, and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

GHRP-6 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The sequence of GHRP-6, which contains six amino acids (L-Histidine, D-Tryptophan, L-Alanine, L-Tryptophan, D-Phenylalanine, and L-Lysine), is assembled step-by-step on a solid support . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of GHRP-6 involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

GHRP-6 undergoes various chemical reactions, including:

Oxidation: GHRP-6 can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are typical reducing agents.

Substitution Reagents: Various chemical reagents can be used to substitute specific amino acids within the peptide sequence.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of GHRP-6, as well as substituted peptides with altered amino acid sequences .

Scientific Research Applications

Treatment of Growth Hormone Deficiency

GHRP-2 is primarily investigated for its potential in treating growth hormone deficiency, particularly in children. A study involving fifteen children with short stature showed that intranasal administration of GHRP-2 resulted in a significant increase in growth velocity, from 3.7 cm/year to 6.1 cm/year within six months . The children demonstrated a robust GH response, indicating the efficacy of GHRP-2 as a non-invasive treatment option.

Table 1: Summary of Clinical Findings on GHRP-2 Administration

| Study Reference | Patient Population | Administration Method | Height Velocity Increase (cm/year) | Duration |

|---|---|---|---|---|

| 15 children | Intranasal | 3.7 to 6.1 | 6 months |

Effects on Body Composition

Research has shown that GHRP-2 can positively influence body composition by promoting lean mass gain and reducing fat mass. In a controlled study, administration of GHRP-2 was associated with increased lean body mass and decreased fat mass in adults undergoing treatment for obesity . This suggests potential applications in weight management and metabolic disorders.

Direct Action on Pituitary Cells

GHRP-2 operates through specific receptors in the pituitary gland, stimulating GH release independent of growth hormone-releasing hormone (GHRH). In animal models, such as lit/lit mice with GH deficiency, GHRP-2 administration led to a notable increase in serum GH levels, demonstrating its direct action on somatotroph cells . This mechanism underlines its potential use in conditions where traditional GH therapies may be ineffective.

Table 2: Mechanistic Studies on GHRP-2

| Study Reference | Model Used | GH Release (ng/ml) Pre-GHRP-2 | GH Release (ng/ml) Post-GHRP-2 | Significance |

|---|---|---|---|---|

| Lit/lit mice | 1.04 | 9.3 | p < 0.001 |

Cardioprotective Properties

Emerging research indicates that GHRPs, including GHRP-2, possess cardioprotective properties, potentially aiding in recovery from ischemia and improving cardiac function. Studies have shown that these peptides can activate survival pathways in cardiac cells, suggesting their utility in cardiovascular disease management .

Anti-Aging Research

The anti-aging properties of GHRP-2 are being explored due to its ability to enhance GH levels, which decline with age. Clinical trials are underway to assess its efficacy in improving vitality and metabolic health among older adults .

Case Studies and Meta-analysis

A comprehensive meta-analysis reviewed multiple studies on the efficacy of GHRPs across various populations and conditions. The findings consistently indicated that GHRPs could significantly increase IGF-1 levels and improve overall metabolic profiles in both healthy and GH-deficient individuals .

Table 3: Meta-analysis Findings on GHRPs

| Parameter Assessed | Average Change | Population Studied |

|---|---|---|

| IGF-1 Levels | Increased | Various populations |

| Body Fat Percentage | Decreased | Obese individuals |

| Lean Mass Gain | Significant Increase | Older adults |

Mechanism of Action

GHRP-6 works by binding to growth hormone secretagogue receptors in the hypothalamus and pituitary gland, leading to the release of growth hormone . It mimics the action of ghrelin, a natural peptide hormone that stimulates hunger and regulates growth hormone secretion . By activating the ghrelin receptor, GHRP-6 prompts the pituitary gland to release bursts of growth hormone into the bloodstream . This pulsatile release of growth hormone promotes muscle growth, increases bone density, and stimulates fat breakdown .

Comparison with Similar Compounds

GHRP vs. Growth Hormone-Releasing Hormone (GHRH)

Key Findings :

- Synergistic Effects : Co-administration of GHRP and GHRH amplifies GH release by 2–3 fold compared to either compound alone . For example, GHRP-6 combined with GHRH increased GH levels by 400% in healthy adults .

- Receptor Specificity : GHRP activates GHS-R1a, which is also the receptor for ghrelin, while GHRH acts via GHRH-R . This distinction allows GHRPs to bypass hypothalamic dysfunction in GH-deficient patients .

GHRP vs. Ghrelin

| Parameter | GHRP | Ghrelin |

|---|---|---|

| Origin | Synthetic | Endogenous (28-amino acid peptide) |

| Receptor Target | GHS-R1a | GHS-R1a |

| Function | Selective GH stimulation | Stimulates GH, appetite, and metabolic adaptation |

| Stability | Engineered for enzymatic resistance | Rapidly degraded (half-life ~10–30 min) |

| Therapeutic Role | Focused on GH deficiency | Investigated for cachexia and obesity |

Key Findings :

- GHRP-6 mimics ghrelin’s GH-releasing effects but lacks its orexigenic (appetite-stimulating) properties, making it preferable for targeted GH therapy .

- Ghrelin’s broader systemic effects limit its clinical utility compared to GHRPs .

Key Findings :

- GHRP-2 shows superior stability and potency over GHRP-6, with a 300% increase in GH release in rats .

- MK-677 , an oral GHS-R agonist, restores GH pulsatility in elderly individuals to levels comparable to young adults, highlighting advancements in drug delivery .

Stability and Pharmacokinetics

- GHRH Analogs : Superactive analogs (e.g., [Ala²]GHRH-(1-29)-NH₂) exhibit prolonged half-lives (>30 minutes) and resistance to dipeptidyl peptidase-IV degradation .

- GHRPs: Engineered D-amino acids (e.g., D-Trp in GHRP-6) confer resistance to proteolysis, enabling twice-daily dosing .

Clinical Efficacy Data

| Compound | Dose | GH Increase | Population | Study Reference |

|---|---|---|---|---|

| GHRP-6 | 1 µg/kg SC | 200–300% | Healthy adults | |

| GHRP-2 | 0.1 µg/kg IV | 400–500% | GH-deficient children | |

| GHRH + GHRP-6 | 1 µg/kg each | 800–1000% | Elderly adults |

Biological Activity

Growth hormone-releasing peptides (GHRPs) are a class of synthetic peptides that stimulate the secretion of growth hormone (GH) from the pituitary gland. This article provides a comprehensive overview of the biological activity of GHRPs, focusing on their mechanisms of action, physiological effects, and clinical implications.

Overview of GHRPs

GHRPs, including GHRP-2 and GHRP-6, act primarily through the growth hormone secretagogue receptor (GHS-R), specifically the GHS-R1a subtype, which is responsible for their biological activity. These peptides can enhance GH release through both direct action on the pituitary somatotrophs and indirect mechanisms involving hypothalamic regulation.

- Receptor Activation : GHRPs bind to GHS-R1a receptors located in the pituitary gland and hypothalamus, leading to increased intracellular calcium levels and subsequent GH release. The binding of these peptides can also stimulate the expression of immediate early genes such as c-fos in hypothalamic neurons .

- Synergistic Effects with GHRH : When administered alongside growth hormone-releasing hormone (GHRH), GHRPs exhibit a synergistic effect on GH secretion. This indicates that GHRPs may enhance the responsiveness of somatotrophs to GHRH, optimizing GH release during physiological conditions .

- Direct Action in GH Deficiency : Studies have shown that even in models of GH deficiency (e.g., lit/lit mice with mutated GHRH receptors), administration of GHRP-2 results in significant GH release, suggesting that these peptides can exert effects independent of GHRH signaling .

Table 1: Summary of Key Studies on GHRPs

Physiological Effects

- GH Secretion : Administration of GHRPs leads to a dose-dependent increase in serum GH levels across various populations, including children and adults with GH deficiencies .

- Metabolic Implications : Increased GH levels are associated with improved body composition, enhanced muscle mass, and potential benefits in metabolic health, including insulin sensitivity .

- Clinical Applications : GHRPs are being explored for their therapeutic potential in conditions like GH deficiency, obesity, and muscle-wasting diseases. Their ability to stimulate GH release without relying solely on endogenous pathways makes them valuable in clinical settings .

Case Study 1: Efficacy in GH Deficiency

A clinical trial involving patients with confirmed GH deficiency demonstrated that administration of GHRP-2 resulted in significant increases in serum GH levels compared to baseline measurements. Patients reported improvements in energy levels and overall well-being following treatment.

Case Study 2: Impact on Obesity

In a cohort study evaluating obese adolescents, those treated with GHRP-2 exhibited greater increases in GH levels than their non-obese counterparts. This suggests a potential role for GHRPs in managing obesity-related metabolic disorders by enhancing growth hormone signaling pathways.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of GHRP-induced growth hormone (GH) secretion, and how do they differ from GHRH?

GHRPs stimulate GH release via the growth hormone secretagogue receptor (GHSR), distinct from the GHRH receptor pathway. Unlike GHRH, which acts via cAMP-dependent pathways, GHRPs induce intracellular calcium influx and synergize with GHRH to amplify GH secretion . Key experiments involve in vitro pituitary cell assays and receptor-binding studies to differentiate signaling cascades.

Q. What storage conditions are critical for maintaining GHRP stability in research settings?

Peptides containing tryptophan, cysteine, or methionine require strict temperature control (4°C pre-hydration, -80°C post-hydration) to prevent oxidation. Stability typically lasts 3–6 months post-reconstitution, with lyophilized forms offering longer shelf lives .

Q. Which analytical methods validate GHRP identity and purity in synthetic preparations?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for verifying purity (>95%) and structural integrity. Competitive receptor-binding assays and isotopic labeling further confirm bioactivity .

Q. What preclinical applications are GHRPs commonly used for?

GHRPs are studied for tissue repair, muscle regeneration, and metabolic regulation. For example, GHRP-6 enhances GH pulsatility in animal models, aiding research on aging and muscle atrophy .

Q. How can researchers mitigate batch-to-batch variability in synthetic GHRPs?

Request additional quality control (QC) metrics, including peptide content analysis, salt/water content quantification, and solubility testing. For cell-based assays, ensure trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .

Advanced Research Questions

Q. What challenges arise in detecting GHRP analogs in biological matrices for doping control?

Low plasma concentrations (pg/mL–ng/mL) and structural similarities among analogs complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) and isotopic internal standards (e.g., hexarelin) improves sensitivity and specificity in serum/urine analysis .

Q. How do structural modifications influence GHRP pharmacokinetics and receptor affinity?

Substitutions at positions 2 (D-amino acids) and 8 (glutamine) reduce enzymatic degradation, extending half-life. For example, GHRP-2’s D-Ala² modification enhances stability, while pseudotripeptide derivatives (e.g., ipamorelin) improve oral bioavailability .

Q. What experimental models best capture GHRP-GHRH synergy in GH secretion?

Co-administration studies in primates or transgenic rodent models (e.g., GHSR-KO mice) reveal dose-dependent synergism. Pulsatile GH secretion profiles are quantified via frequent blood sampling and chemiluminescence immunoassays .

Q. How do sustained-release formulations of GHRP analogs improve translational research outcomes?

Polyphosphazene hydrogels and thermosensitive polymers enable controlled GH release over weeks, mimicking endogenous pulsatility. These systems reduce dosing frequency in chronic studies (e.g., age-related GH deficiency models) .

Q. What ethical and regulatory frameworks govern clinical GHRP research?

Compliance with WADA S2.2 regulations (prohibiting non-therapeutic use in athletes) and FDA guidelines for investigational new drugs (INDs) is mandatory. Clinical trials must include GH level monitoring, adverse event reporting, and TUE (Therapeutic Use Exemption) approvals where applicable .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.